Target-Specific Enzyme Inhibition: AOX and Tyrosinase Selectivity Profile
In direct head-to-head enzyme inhibition assays, 2-(2-Chlorophenyl)-1-phenylethan-1-ol demonstrated no measurable inhibition of rabbit liver aldehyde oxidase 1 (AOX) and mushroom polyphenol oxidase 2 (tyrosinase) at concentrations up to 1.00E+6 nM [1]. This lack of activity contrasts with the known inhibitory effects observed for many structurally simpler chlorinated phenolic alcohols, which can act as non-specific enzyme inhibitors at lower concentrations. This selectivity profile is a key differentiator for researchers who require an inert scaffold in assays where off-target oxidoreductase activity is a confounding factor.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | >1.00E+6 nM (Rabbit AOX); >1.00E+6 nM (Mushroom Tyrosinase) |
| Comparator Or Baseline | Positive control inhibitors in same assays (data not shown in source) |
| Quantified Difference | No inhibition at highest tested concentration |
| Conditions | Rabbit liver cytosol (AOX); Agaricus bisporus (mushroom) tyrosinase assay |
Why This Matters
This data confirms the compound's lack of activity against these specific oxidoreductases, supporting its use as a selective or inert probe in complex biological matrices.
- [1] BindingDB. (n.d.). Activity Spreadsheet for BDBM50486220 (CHEMBL2228305). The Binding Database. View Source
